
3-bromo-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzamide compounds are generally synthesized through the reaction of benzoic acid with ammonia or amines. The synthesis process often involves the use of catalysts .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring, an amide group, a pyrrolidine ring, and a bromine atom. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
Benzamide compounds can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and structural characterization of related antipyrine derivatives, such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, have been explored in scientific research. These compounds are synthesized in good yields and characterized using spectroscopic methods. Their crystal structures exhibit stabilization primarily through N–H⋯O and C–H⋯O hydrogen bonds, supplemented by C–H⋯π and lone pair⋯π contacts. Hirshfeld surface analysis and DFT calculations further elucidate the significant role of π-interactions in stabilizing molecular assemblies, providing insights into the solid-state behavior of such compounds (Saeed et al., 2020).
Medicinal Chemistry and Pharmacology
Compounds structurally related to 3-bromo-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide have been investigated for their potential medicinal applications. For instance, the discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as an orally active histone deacetylase inhibitor highlights the therapeutic significance of such molecules. MGCD0103 selectively inhibits HDACs 1-3 and 11, demonstrating antitumor activity in vivo and potential as an anticancer drug (Zhou et al., 2008).
Organic Synthesis and Chemical Reactivity
Research into the reactions of β-(lithiomethyl)azines with nitriles, forming compounds like pyrrolo-pyridines and related structures, showcases the chemical reactivity and synthetic utility of such benzamide derivatives. These reactions provide a versatile method for constructing complex heterocyclic compounds, which can serve as valuable intermediates in organic synthesis (Davis et al., 1992).
Antipsychotic Agent Development
The development of conformationally restricted analogues of remoxipride, including derivatives similar to 3-bromo-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, has contributed to understanding the molecular basis of antipsychotic agents. Such studies help in identifying structural features critical for dopamine D-2 receptor affinity, aiding in the design of new therapeutic agents (Norman et al., 1993).
Advanced Materials and Polymer Chemistry
In the field of materials science, the synthesis and properties of aromatic polyamides and polyimides based on related benzamide derivatives have been investigated. These polymers exhibit high thermal stability and solubility in various organic solvents, making them suitable for high-performance materials applications. Such studies contribute to the development of advanced polymers with tailored mechanical and thermal properties (Yang & Lin, 1995).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets that this compound interacts with.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
These studies have shown that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of this compound.
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .
Action Environment
It is known that the spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could potentially be influenced by its spatial orientation, which could in turn be influenced by environmental factors.
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-12-10-15(7-8-16(12)21-9-3-6-17(21)22)20-18(23)13-4-2-5-14(19)11-13/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDANEMWISTBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2882470.png)


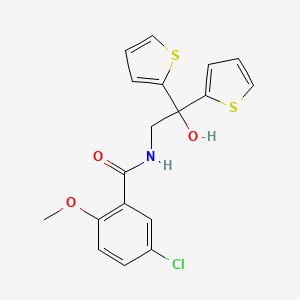
![N-(2-chlorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2882476.png)
![N-[(4-methylphenyl)methyl]-4-propoxynaphthalene-1-sulfonamide](/img/structure/B2882478.png)
![2-chloro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide](/img/structure/B2882479.png)
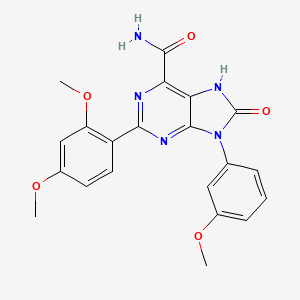
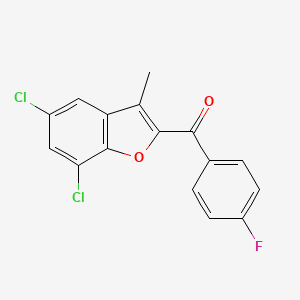
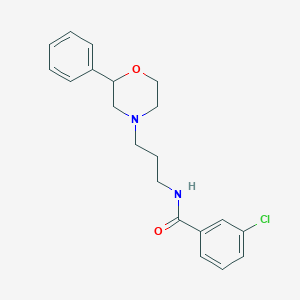
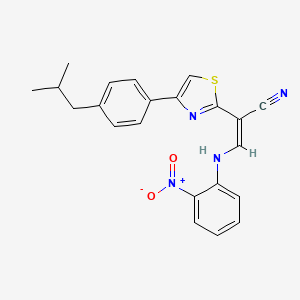
![2-(cyclopentylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2882485.png)
![N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2882490.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2882492.png)